molecular formula C37H71O8P B1663941 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt CAS No. 268550-95-4

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Cat. No. B1663941
M. Wt: 674.9 g/mol
InChI Key: OPVZUEPSMJNLOM-QEJMHMKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability and may be useful for various surfactant applications .


Molecular Structure Analysis

The molecular formula of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is C40H76O10P . The formal name is 9Z-octadecenoic acid, (1R)-1-[ [ [ (2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-2-[ (1-oxohexadecyl)oxy]ethyl ester, monosodium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt include a molecular weight of 771.0 . It is a crystalline solid and has a solubility of 2 mg/ml in chloroform .

Scientific Research Applications

1. Detection of Alcohol Abuse and Abstinence Monitoring

  • Application Summary: This compound is used in the detection of phosphatidylethanol, an abnormal phospholipid formed in the presence of ethanol and phospholipase D, which serves as a long-term biomarker of ethanol ingestion .
  • Methods of Application: A liquid chromatography tandem mass spectrometric method was developed and validated using dried blood spots . This method offers numerous advantages over venipuncture including reduced costs, invasiveness, and discomfort .
  • Results or Outcomes: The results from the two assays demonstrated excellent correlation, suggesting that dried blood spots may be a useful tool for the detection of alcohol abuse and abstinence monitoring .

2. Biophysical Experiments

  • Application Summary: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts .
  • Methods of Application: POPC is used in systems mimicking the cell membrane such as Nanodiscs .
  • Results or Outcomes: The outcomes of these studies have contributed to our understanding of cell membrane dynamics .

3. Generation of Artificial Membranes

  • Application Summary: This compound can be used in the generation of micelles, liposomes, and other types of artificial membranes .
  • Methods of Application: The specific methods of application can vary depending on the type of artificial membrane being generated .
  • Results or Outcomes: The generation of these artificial membranes has numerous applications in biochemical and cell biological research .

4. Generation of Lipid Membrane Bilayers

  • Application Summary: This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability .
  • Methods of Application: The specific methods of application can vary depending on the type of lipid membrane bilayer being generated .
  • Results or Outcomes: The generation of these lipid membrane bilayers has numerous applications in biochemical and cell biological research .

5. Surfactant Applications

  • Application Summary: This compound may be useful for various surfactant applications .
  • Methods of Application: The specific methods of application can vary depending on the type of surfactant application .
  • Results or Outcomes: The outcomes of these applications have contributed to our understanding of surfactant chemistry .

6. Respiratory Distress Treatment

  • Application Summary: Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli .
  • Methods of Application: This compound is used in the treatment of respiratory distress syndrome .
  • Results or Outcomes: This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .

7. Study of Lipid Rafts

  • Application Summary: This compound is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts .
  • Methods of Application: It is used in systems mimicking the cell membrane such as Nanodiscs .
  • Results or Outcomes: The outcomes of these studies have contributed to our understanding of cell membrane dynamics .

8. Generation of Liposomes and Other Artificial Membranes

  • Application Summary: This compound can be used in the generation of liposomes and other types of artificial membranes .
  • Methods of Application: The specific methods of application can vary depending on the type of artificial membrane being generated .
  • Results or Outcomes: The generation of these artificial membranes has numerous applications in biochemical and cell biological research .

9. Treatment of Respiratory Distress

  • Application Summary: Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
  • Methods of Application: This compound is used in the treatment of respiratory distress syndrome .
  • Results or Outcomes: This treatment has been shown to be effective in preventing the collapse of alveolar membranes and alleviating respiratory distress .

Future Directions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a synthetic lung surfactant used to treat infant respiratory distress syndrome . This suggests potential future directions in the treatment of respiratory conditions.

properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXDNGDRHUDFST-XQYKCTAGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

CAS RN

268550-95-4
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL))
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
LJ Wang, XD Gu, GH Yu, L Shen, HF Ji - Veterinary microbiology, 2018 - Elsevier
Prion diseases are characterized by the conformational conversion of the cellular prion protein (PrP C ) to the pathogenic isoform (PrP Sc ). Lipids have been found to interact with PrP C …
Number of citations: 1 www.sciencedirect.com
K Maeshima, M Yoshimoto - Enzyme and Microbial Technology, 2017 - Elsevier
The biomimetic approach using immobilized enzymes is useful for the synthesis of structurally defined inorganic materials. In this work, carbonic anhydrase (CA) from bovine …
Number of citations: 24 www.sciencedirect.com
N Tamemoto, M Akishiba, K Sakamoto… - Molecular …, 2020 - ACS Publications
Intracellular delivery of bioactive macromolecules via endocytic pathways has utility in biotechnological and medicinal applications. Various endosomolytic peptides bearing glutamic …
Number of citations: 15 pubs.acs.org
S Gu, M Huang, TM Handel - STAR protocols, 2023 - Elsevier
Chemokine receptors, a subfamily of G-protein-coupled receptors (GPCRs), are responsible for cell migration during physiological processes as well as in diseases like inflammation …
Number of citations: 6 www.sciencedirect.com
G Urabe, M Shimada, T Ogata, S Katsuki - Bioelectricity, 2021 - liebertpub.com
Background: Liposomes have been a useful tool to analyze membrane behavior. Various studies have attempted to induce biological activities, for example, buddings, divisions, and …
Number of citations: 4 www.liebertpub.com
ME Gen Urabe, ME Masaharu Shimada… - researchgate.net
Background: Liposomes have been a useful tool to analyze membrane behavior. Various studies have attempted to induce biological activities, for example, buddings, divisions, and …
Number of citations: 0 www.researchgate.net
K Suzuki, M del Carmen Marín, M Konno… - Journal of Biological …, 2022 - ASBMB
DTG/DTS rhodopsin, which was named based on a three-residue motif (DTG or DTS) that is important for its function, is a light-driven proton-pumping microbial rhodopsin using a retinal …
Number of citations: 6 www.jbc.org
B Byrne, C Cecchetti, J Strauss, C Stohrer, C Naylor… - spiral.imperial.ac.uk
Membrane proteins have a range of crucial biological functions and are the target of about 60% of all prescribed drugs. For most studies, they need to be extracted out of the lipid-bilayer…
Number of citations: 0 spiral.imperial.ac.uk
KJ Clear, K Virga, L Gray, BD Smith - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
Liposomes containing membrane-anchored pH-sensitive optical probes are valuable sensors for monitoring pH in various biomedical samples. The sensitivity of the sensor is …
Number of citations: 12 pubs.rsc.org
AH Pande, D Moe, KN Nemec, S Qin, S Tan… - Biochemistry, 2004 - ACS Publications
Mammalian 5-lipoxygenase (5-LO) catalyzes the conversion of arachidonic acid (AA) to leukotrienes, potent inflammatory mediators. 5-LO is activated by a Ca 2+ -mediated …
Number of citations: 60 pubs.acs.org

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